I-Bet282E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

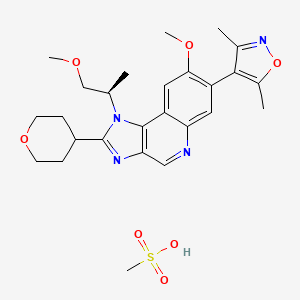

Properties

Molecular Formula |

C26H34N4O7S |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

methanesulfonic acid;4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C25H30N4O4.CH4O3S/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17;1-5(2,3)4/h10-12,14,17H,6-9,13H2,1-5H3;1H3,(H,2,3,4)/t14-;/m1./s1 |

InChI Key |

RNDJPURPXAOCHW-PFEQFJNWSA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC.CS(=O)(=O)O |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

I-BET282E: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-BET282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential in therapeutic areas such as oncology and immuno-inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The information is intended to support further research and development of this and similar epigenetic modulators.

Introduction: The Role of BET Proteins in Gene Expression

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory conditions, making them attractive therapeutic targets.

Molecular Mechanism of Action of this compound

This compound exerts its effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. By occupying these sites, this compound prevents the interaction of BET proteins with acetylated histones, leading to the displacement of BET proteins from chromatin. This disruption of the BET protein-chromatin interaction inhibits the transcription of BET-dependent genes, including key oncogenes and pro-inflammatory cytokines.

Signaling Pathway

The primary signaling pathway affected by this compound is the BET-mediated transcriptional activation pathway. The inhibitor's action leads to a cascade of downstream effects, ultimately altering the cellular phenotype.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound Against BET Bromodomains

| Target Bromodomain | pIC50 |

| BRD2 (BD1) | 7.4 |

| BRD2 (BD2) | 6.8 |

| BRD3 (BD1) | 7.7 |

| BRD3 (BD2) | 7.1 |

| BRD4 (BD1) | 7.6 |

| BRD4 (BD2) | 6.4 |

| Data presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). |

Table 2: Selectivity Profile of this compound

| Protein Family | Target | Selectivity (Fold vs. BRD4 BD1) |

| Non-BET Bromodomains | CREBBP | >100 |

| EP300 | >100 | |

| BAZ2B | >100 | |

| Kinases | Representative Panel | >1000 |

| GPCRs | Representative Panel | >1000 |

Table 3: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | IV | 1 | - | - | 500 | - |

| PO | 10 | 1200 | 0.5 | 3500 | 70 | |

| Rat | IV | 1 | - | - | 450 | - |

| PO | 5 | 800 | 1.0 | 2500 | 55 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques employed in the characterization of small molecule inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay is used to determine the potency of this compound in inhibiting the interaction between BET bromodomains and a synthetic acetylated histone peptide.

Workflow:

Methodology:

-

Reagent Preparation: All reagents are diluted in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Compound Dispensing: this compound is serially diluted and dispensed into a 384-well low-volume black assay plate.

-

Reagent Addition: A mixture of the His-tagged BET bromodomain and the biotinylated histone H4 peptide is added to the wells.

-

Detection Reagent Addition: A mixture of Terbium-labeled anti-His antibody and fluorescein-labeled streptavidin is then added.

-

Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Measurement: The plate is read on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

-

Data Analysis: The ratio of the fluorescence intensity at 520 nm to that at 495 nm is calculated. The data is then normalized to controls (vehicle for 100% binding, excess potent inhibitor for 0% binding) and fitted to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is employed to directly measure the binding affinity and thermodynamic parameters of the interaction between this compound and BET bromodomains.

Workflow:

Methodology:

-

Sample Preparation: The BET bromodomain protein is dialyzed extensively against the desired buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). This compound is dissolved in the final dialysis buffer to ensure a precise match.

-

Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

Loading: The BET bromodomain solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution into the sample cell is performed. The heat change associated with each injection is measured.

-

Data Analysis: The raw data is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and the stoichiometry of binding (n).

Cellular Thermal Shift Assay (CETSA)

CETSA is utilized to confirm the target engagement of this compound with BET proteins in a cellular context.

Workflow:

Methodology:

-

Cell Treatment: Intact cells are incubated with this compound or vehicle control for a specified period.

-

Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis: The cells are lysed by freeze-thaw cycles or with a suitable lysis buffer.

-

Separation: The cell lysates are centrifuged at high speed to pellet the precipitated proteins.

-

Analysis: The supernatant containing the soluble proteins is collected. The levels of the target BET proteins in the soluble fraction are analyzed by Western blotting using specific antibodies.

-

Data Analysis: The band intensities are quantified and plotted against the corresponding temperature to generate a thermal melt curve. A shift in the melting temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a potent and selective pan-BET inhibitor that functions by disrupting the interaction between BET proteins and acetylated histones, leading to the downregulation of key genes involved in cancer and inflammation. The data and protocols presented in this guide provide a comprehensive overview of its mechanism of action and serve as a valuable resource for the scientific community engaged in the research and development of epigenetic therapies. Further investigation into the downstream effects and clinical applications of this compound is warranted.

An In-depth Technical Guide to the BET Bromodomain Inhibitor I-Bet282E: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

I-Bet282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential in preclinical models of inflammation. As the mesylate salt of I-BET282, this compound exhibits favorable properties for clinical progression. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and the methodologies for key biological assays used to characterize this compound. Furthermore, it summarizes the quantitative data regarding its potency and pharmacokinetic profile and illustrates its mechanism of action through relevant signaling pathways.

Chemical Structure and Properties

This compound is chemically described as (R)-4-(8-methoxy-1-(1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole methanesulfonate. It is the mesylate salt of the free base, I-BET282.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2885162-99-0 | [1][2] |

| Molecular Formula | C26H34N4O7S | [2] |

| Molecular Weight | 546.64 g/mol | [2] |

| IUPAC Name | (R)-4-(8-methoxy-1-(1-methoxypropan-2-yl)-2-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[4,5-c]quinolin-7-yl)-3,5-dimethylisoxazole methanesulfonate | [2] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of the imidazo[4,5-c]quinoline core, followed by functionalization and final salt formation. The key publication, "Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression" by Jones et al. in the Journal of Medicinal Chemistry (2021), provides the basis for the synthetic route.[3] While the full, step-by-step experimental details are found in the supporting information of this publication, the general synthetic strategy is outlined below.

The synthesis likely proceeds through a convergent route, involving the preparation of a substituted quinoline intermediate and an isoxazole fragment, which are then coupled. This is followed by the introduction of the methoxypropyl and tetrahydropyran moieties and finally, the formation of the mesylate salt. One-pot multicomponent reactions are often employed for the efficient synthesis of similar quinoline derivatives.

Biological Activity and Quantitative Data

This compound is a pan-inhibitor of all eight BET bromodomains (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT).[4][5] Its inhibitory activity has been quantified using various biochemical and cellular assays.

Table 2: In Vitro Potency of this compound against BET Bromodomains

| Target | Assay Format | pIC50 | Reference(s) |

| BRD2 (BD1/BD2) | TR-FRET | 6.4 - 7.7 | [4] |

| BRD3 (BD1) | TR-FRET | 6.4 - 7.7 | [4] |

| BRD4 (BD1) | TR-FRET | 6.4 - 7.7 | [4] |

| BRD4 (BD2) | TR-FRET | 6.4 - 7.7 | [4] |

Table 3: Cellular and In Vivo Activity of this compound

| Assay | Model System | Endpoint | Value | Reference(s) |

| IL-6 Release | Human Whole Blood | pIC50 | 6.5 | [6] |

| Cytokine Production | Human Whole Blood | pIC50 | 7.0 | [6] |

| Collagen-Induced Arthritis | Rat | In vivo efficacy | Effective at 3 mg/kg, p.o. | [1][6] |

Table 4: Pharmacokinetic Properties of this compound

| Species | Dose & Route | Parameter | Value | Reference(s) |

| Male CD1 Mice | 3 mg/kg, p.o. | F | 51% | [4] |

| 1 mg/kg, i.v. | Clb | 23 mL/min/kg | [4] | |

| Vss | 1.9 L/kg | [4] | ||

| t1/2 | Not specified | [4] | ||

| Male Wistar Han Rats | 1 mg/kg, p.o. | Cmax | 125 ng/mL | [4] |

| Tmax | 1 hour | [4] | ||

| AUC0-t | 467 ng·h/mL | [4] |

Mechanism of Action and Signaling Pathways

BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters. By competitively binding to the acetyl-lysine binding pocket of BET bromodomains, this compound displaces BET proteins from chromatin, leading to the downregulation of target gene expression.

The anti-inflammatory effects of BET inhibitors are mediated through the suppression of pro-inflammatory gene transcription. Key signaling pathways implicated in the action of BET inhibitors include:

-

NF-κB Pathway: BET proteins, particularly BRD4, are known to co-activate NF-κB, a master regulator of inflammation. Inhibition of BET proteins can attenuate the transcription of NF-κB target genes, such as pro-inflammatory cytokines.

-

PI3K/Akt Pathway: There is evidence of crosstalk between BET proteins and the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

-

Nrf2 Pathway: Recent studies suggest that BET proteins can act as negative regulators of the Nrf2 signaling pathway, which is involved in the antioxidant response.

Caption: this compound competitively inhibits the binding of BET proteins to acetylated histones.

Caption: this compound modulates key inflammatory and antioxidant signaling pathways.

Experimental Protocols

TR-FRET Assay for BET Bromodomain Binding

This assay measures the ability of this compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

-

Materials:

-

Recombinant GST-tagged BET bromodomain protein (e.g., BRD4-BD1).

-

Biotinylated acetylated histone H4 peptide.

-

Terbium-conjugated anti-GST antibody (donor).

-

Streptavidin-conjugated fluorophore (e.g., d2) (acceptor).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

This compound serial dilutions.

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and this compound (or vehicle control).

-

Incubate for 60 minutes at room temperature.

-

Add the terbium-anti-GST antibody and streptavidin-d2.

-

Incubate for another 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm for terbium and 665 nm for d2).

-

Calculate the FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the pIC50.

-

Human Whole Blood Assay for IL-6 Release

This assay assesses the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in a physiologically relevant matrix.

-

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

RPMI 1640 medium.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound serial dilutions.

-

96-well cell culture plates.

-

Human IL-6 ELISA kit.

-

-

Procedure:

-

Dilute whole blood 1:10 in RPMI 1640 medium.

-

Add the diluted blood to a 96-well plate.

-

Add serial dilutions of this compound and pre-incubate for 60 minutes at 37°C, 5% CO2.

-

Stimulate the cells with LPS (e.g., 100 ng/mL final concentration).

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the supernatant and measure the IL-6 concentration using an ELISA kit according to the manufacturer's instructions.

-

Plot the IL-6 concentration against the inhibitor concentration to determine the pIC50.

-

Rat Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to evaluate the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.

-

Animals:

-

Male Lewis rats (or other susceptible strain), 8-10 weeks old.

-

-

Materials:

-

Bovine type II collagen.

-

Complete Freund's Adjuvant (CFA).

-

Incomplete Freund's Adjuvant (IFA).

-

This compound formulation for oral gavage.

-

Calipers for measuring paw thickness.

-

-

Procedure:

-

Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject intradermally at the base of the tail.

-

Booster (Day 7): Emulsify bovine type II collagen in IFA. Administer a booster injection.

-

Treatment: Begin oral administration of this compound (e.g., 3 mg/kg daily) or vehicle control at the onset of clinical signs of arthritis (typically around day 10-12).

-

Clinical Scoring: Monitor the animals daily for signs of arthritis. Score each paw based on the severity of erythema and swelling (e.g., on a scale of 0-4).

-

Paw Thickness Measurement: Measure the thickness of the hind paws with calipers every other day.

-

Termination: At the end of the study (e.g., day 21), euthanize the animals and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.

-

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized pan-BET bromodomain inhibitor with demonstrated in vitro and in vivo activity in models of inflammation. Its favorable pharmacokinetic profile and potent inhibition of BET proteins make it a promising candidate for further clinical development. This guide provides a foundational resource for researchers working with this compound or developing similar epigenetic modulators.

References

- 1. rivm.nl [rivm.nl]

- 2. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chondrex.com [chondrex.com]

- 5. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Development of I-BET282E (Molibresib): A Technical Guide

Introduction: I-BET282E, also known as Molibresib and GSK525762, is a potent, orally bioavailable, small-molecule pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize acetylated lysine residues on histones.[1][3] This interaction plays a pivotal role in chromatin remodeling and the transcriptional activation of key genes involved in cell proliferation, differentiation, and inflammation.[1][4] By disrupting this interaction, BET inhibitors can downregulate the expression of oncogenes such as c-MYC, making them a promising therapeutic target in oncology and inflammatory diseases.[1][5] This guide details the discovery, mechanism of action, preclinical profile, and clinical development of this compound.

Discovery and Medicinal Chemistry

The development of this compound originated from the optimization of the in vivo tool molecule I-BET151 (GSK1210151A).[5][6][7] The primary strategic goal was to improve upon existing chemical series by enhancing ligand efficiency and lipophilic efficiency. This focus aimed to create a candidate with improved physicochemical properties suitable for clinical progression.[8] Through a structure- and property-based optimization approach, medicinal chemists successfully modified the I-BET151 scaffold to yield this compound, a molecule with a more favorable profile for clinical studies.[6]

Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins.[4][9] Normally, these bromodomains recognize and bind to acetylated lysine residues on histone tails, which recruits transcriptional machinery to specific gene promoters, leading to gene expression.[1] this compound mimics the endogenous acetyl-lysine moiety, occupying the binding pocket and thereby displacing BET proteins from chromatin.[4] This prevents the assembly of transcriptional complexes and suppresses the expression of BET-dependent genes, including critical oncogenic drivers.[10]

Preclinical Profile

In Vitro Activity

This compound is a pan-inhibitor, demonstrating potent and selective activity against all eight BET bromodomains.[11] Its inhibitory activity has been characterized using various cell-free and cell-based assays.

| Target | Assay Type | Value | Reference |

| BET Proteins | Cell-Free IC50 | ~35 nM | [9] |

| BRD2, BRD3, BRD4 | TR-FRET pIC50 | 6.4 - 7.7 | [11] |

| BET Bromodomains | Binding Kd | 50.5 – 61.3 nM | [9] |

| BET Bromodomains | FRET IC50 (vs H4 peptide) | 32.5 – 42.5 nM | [9] |

Pharmacokinetics

Pharmacokinetic studies in animal models demonstrated that this compound possesses properties suitable for oral administration.

| Species | Dose & Route | Parameter | Value | Reference |

| Male CD1 Mouse | 1 mg/kg (i.v.) | Vss | 1.9 L/kg | [11] |

| Clb | 23 mL/min/kg | [11] | ||

| 3 mg/kg (p.o.) | Bioavailability (F) | 51% | [11] | |

| Male Wistar Han Rat | 1 mg/kg (p.o.) | Cmax | 125 ng/mL | [11] |

| Tmax | 1 hour | [11] | ||

| AUC0-t | 467 ng h/mL | [11] |

In Vivo Efficacy

Preclinical studies demonstrated the therapeutic potential of this compound in various disease models. It has shown significant anti-inflammatory effects, demonstrating efficacy in a rat collagen-induced arthritis (CIA) model.[2] In oncology, it has shown antitumor activity in preclinical models of NUT carcinoma (NC) and other solid and hematologic malignancies.[1]

Clinical Development of Molibresib (GSK525762)

This compound advanced into clinical trials under the name Molibresib (GSK525762). Phase I and II studies have evaluated its safety, tolerability, and preliminary efficacy as a monotherapy in various cancers.

| Study ID | Phase | Indication(s) | Key Findings & RP2D | Most Common Adverse Events | Reference |

| NCT01587703 | I/II | NUT Carcinoma & other solid tumors | RP2D: 80 mg once daily. Preliminary proof-of-concept in NUT Carcinoma (4 PRs in 19 patients). | Thrombocytopenia (51%), GI events (nausea, vomiting, diarrhea; 22-42%), anemia (22%), fatigue (20%). | [1][12] |

| NCT01943851 | I/II | Hematologic Malignancies (AML, NHL, MM, MDS, CTCL) | RP2D: 75 mg daily (MDS), 60 mg daily (CTCL). Modest antitumor activity (ORR: 13%). | Diarrhea (50%), nausea (46%), thrombocytopenia (40%). | [13] |

Several combination therapy trials were initiated but were later withdrawn or terminated, including combinations with fulvestrant in breast cancer (NCT02964507), etoposide/platinum in NUT carcinoma (NCT04116359), and entinostat in solid tumors and lymphomas (NCT03925428).[14] The primary dose-limiting toxicity observed across studies has been thrombocytopenia.[8][10]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method to quantify the binding affinity of inhibitors to bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. The bromodomain is labeled with a donor fluorophore (e.g., Europium cryptate) via an anti-GST antibody, and the histone peptide is labeled with an acceptor fluorophore (e.g., XL665) via streptavidin. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor like this compound competes with the histone peptide for binding to the bromodomain, decreasing the FRET signal.

General Methodology:

-

Reagent Preparation: Prepare solutions of GST-tagged BET bromodomain, biotinylated histone H4 peptide, Europium-labeled anti-GST antibody, and Streptavidin-XL665.

-

Compound Plating: Serially dilute this compound in an appropriate buffer and dispense into a low-volume 384-well plate.

-

Protein-Peptide Incubation: Add the BET bromodomain and histone peptide to the wells and incubate to allow for binding.

-

Detection: Add the detection reagents (antibody and streptavidin conjugates) and incubate to allow for labeling.

-

Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound (Molibresib) represents a well-characterized pan-BET inhibitor that progressed from a focused medicinal chemistry optimization effort to clinical evaluation in a range of malignancies. Its development has provided valuable insights into the therapeutic potential and challenges of targeting the BET family of epigenetic readers. While monotherapy has shown modest clinical activity, the primary dose-limiting toxicity of thrombocytopenia remains a significant hurdle. Future development will likely focus on combination strategies and intermittent dosing schedules to enhance the therapeutic window and unlock the full potential of this class of inhibitors.

References

- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | BET inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Molibresib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide to the Pan-BET Inhibitor I-BET282E

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene loci. This function is pivotal in regulating the expression of genes involved in cell cycle progression, proliferation, and apoptosis. Dysregulation of BET protein activity is strongly implicated in the pathogenesis of various diseases, particularly cancer and inflammatory conditions, making them a compelling therapeutic target.

I-BET282E (also known as I-BET282 mesylate) is a potent, selective, and orally bioavailable small molecule pan-BET inhibitor. It was developed through the structure-based optimization of the tool molecule I-BET151. As a pan-inhibitor, this compound is designed to bind with high affinity to the bromodomains of all BET family members, thereby disrupting their interaction with chromatin and modulating the transcription of key disease-driving genes. This guide provides a detailed overview of this compound's mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

BET inhibitors function as acetyl-lysine mimetics. They competitively bind to the hydrophobic pocket of BET bromodomains, preventing the recognition of acetylated histones. The primary mechanism through which pan-BET inhibitors like this compound exert their anti-cancer effects is by displacing BRD4 from chromatin. BRD4 is particularly critical for the transcription of key oncogenes, most notably MYC.

BRD4 congregates at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and oncogenesis. By recruiting Positive Transcription Elongation Factor b (P-TEFb), BRD4 facilitates the phosphorylation of RNA Polymerase II, enabling robust transcriptional elongation. This compound disrupts this entire process. By occupying the bromodomains of BRD4, it prevents its localization to super-enhancers, leading to a rapid and significant downregulation of MYC transcription. This loss of MYC, a master regulator of cell proliferation and survival, subsequently triggers cell cycle arrest and apoptosis in susceptible cancer cells.

Quantitative Data

The activity of this compound has been characterized through biochemical assays, cellular assays, and in vivo pharmacokinetic studies.

Biochemical Activity

This compound demonstrates potent and high-affinity binding to the bromodomains of the BET family proteins. The binding affinity is typically measured using a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, with results expressed as pIC50 (the negative log of the half-maximal inhibitory concentration).

| Target Protein | Bromodomain(s) | pIC50 |

| BRD2 | BD1/BD2 | 6.4 - 7.7 |

| BRD3 | BD1/BD2 | 6.4 - 7.7 |

| BRD4 | BD1/BD2 | 6.4 - 7.7 |

| Table 1: Biochemical potency of this compound against BET family proteins. Data is presented as a range covering the activity across all eight bromodomains. |

Anti-proliferative Activity

Comprehensive anti-proliferative IC50 data for this compound across a wide panel of cancer cell lines is not available in the cited public literature. However, potent pan-BET inhibitors are known to exhibit significant anti-proliferative effects, particularly in hematological malignancies and MYC-driven solid tumors. The table below shows representative IC50 values for the well-characterized pan-BET inhibitor JQ1 to provide context for the expected activity of a compound in this class.

| Cell Line | Cancer Type | JQ1 IC50 (µM) |

| MM.1S | Multiple Myeloma | < 0.5 |

| MV4;11 | Acute Myeloid Leukemia | < 0.5 |

| OCI-LY1 | Diffuse Large B-cell Lymphoma | < 1.0 |

| A549 | Non-small Cell Lung Cancer | 1.0 - 5.0 |

| PANC-1 | Pancreatic Cancer | > 10 |

| Table 2: Representative anti-proliferative activity of the pan-BET inhibitor JQ1 in various cancer cell lines. This data serves as an example of the expected activity for a potent pan-BET inhibitor. |

In Vivo Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties suitable for in vivo studies, as demonstrated in preclinical animal models.

| Species | Dose & Route | Clb (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Male CD1 Mouse | 1 mg/kg (i.v.) | 23 | 1.9 | - | - |

| Male CD1 Mouse | 3 mg/kg (p.o.) | - | - | - | 51 |

| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) |

| Male Wistar Han Rat | 1 mg/kg (p.o.) | 125 | 1 | 467 |

| Table 3 & 4: Pharmacokinetic parameters of this compound in mice and rats. (Clb: Blood Clearance; Vss: Volume of Distribution at Steady State; t1/2: Half-life; F: Oral Bioavailability; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration; AUC: Area Under the Curve). |

In Vivo Efficacy

This compound has demonstrated efficacy in a preclinical model of inflammatory disease. In a rat collagen-induced arthritis (CIA) model, oral administration of this compound at 3 mg/kg showed significant therapeutic effects.

Experimental Protocols

The characterization of this compound relies on a suite of standardized biochemical and cellular assays. Below are detailed methodologies for key experiments.

TR-FRET Assay for BET Bromodomain Binding

This assay quantifies the ability of a compound to displace a fluorescently labeled ligand from a BET bromodomain protein.

Materials:

-

Recombinant GST-tagged BRD4 protein (or other BET proteins).

-

Terbium (Tb)-labeled anti-GST antibody (Donor).

-

Fluorescently labeled acetyl-histone peptide ligand (e.g., biotinylated H4K5acK8acK12acK16ac peptide) and Streptavidin-conjugated dye (Acceptor).

-

This compound and control compounds.

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

Low-volume 384-well assay plates.

-

TR-FRET compatible plate reader.

Protocol:

-

Prepare Reagents: Dilute all proteins, antibodies, ligands, and test compounds to their final desired concentrations in Assay Buffer.

-

Compound Plating: Add test compounds (e.g., this compound) in a dose-response manner to the assay plate. Include wells for positive control (no inhibition, DMSO vehicle) and negative control (maximum inhibition, high concentration of a known inhibitor like JQ1).

-

Protein/Antibody Addition: Add a pre-mixed solution of the GST-BET protein and the Tb-anti-GST antibody to all wells. Incubate for 30 minutes at room temperature.

-

Ligand/Acceptor Addition: Add a pre-mixed solution of the biotinylated peptide ligand and the streptavidin-dye acceptor to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for MYC Protein Expression

This method is used to measure the change in cellular MYC protein levels following treatment with this compound.

Materials:

-

Cancer cell line (e.g., MV4;11, MM.1S).

-

Cell culture medium and supplements.

-

This compound.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-c-MYC, anti-GAPDH or anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 8, 24 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software.

Rat Collagen-Induced Arthritis (CIA) Model

This is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

Materials:

-

Susceptible rat strain (e.g., Lewis or Wistar rats).

-

Bovine Type II Collagen.

-

Incomplete Freund's Adjuvant (IFA) and Complete Freund's Adjuvant (CFA).

-

This compound formulation for oral gavage.

-

Calipers for measuring paw thickness.

-

Clinical scoring system.

Protocol:

-

Immunization (Day 0): Prepare an emulsion of Type II collagen with CFA. Anesthetize the rats and administer a primary immunization via intradermal injection at the base of the tail.

-

Booster Immunization (Day 7): Prepare a second emulsion of Type II collagen, this time with IFA. Administer a booster injection in the same manner as the primary immunization.

-

Treatment Initiation: Begin dosing the rats with this compound (e.g., 3 mg/kg, p.o.) or vehicle control on a prophylactic (e.g., starting day 0) or therapeutic (e.g., starting after onset of symptoms, around day 11-13) schedule.

-

Monitoring and Scoring: Monitor the animals daily for signs of arthritis. Starting around day 10, score each paw for clinical signs of arthritis (erythema, swelling) on a scale of 0-4 (0=normal, 4=severe joint inflammation). The maximum score per animal is 16.

-

Paw Measurement: Measure the thickness of the hind paws using digital calipers every 2-3 days to quantify swelling.

-

Termination and Analysis: At the end of the study (e.g., Day 17-21), terminate the animals. Collect blood for serum analysis (e.g., anti-collagen antibodies, cytokines) and harvest joints for histopathological assessment of inflammation, cartilage damage, and bone resorption.

-

Data Analysis: Compare the mean arthritis scores, paw thickness, and histopathology scores between the vehicle-treated and this compound-treated groups to determine efficacy.

I-BET282E: A Technical Guide to its Target Proteins and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has shown promise in preclinical models of oncology and immuno-inflammatory diseases. This technical guide provides an in-depth overview of this compound's target proteins, its mechanism of action, the key signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pockets (bromodomains) of the BET family of proteins: BRD2, BRD3, and BRD4. This binding is reversible and prevents the interaction of BET proteins with acetylated histone tails and transcription factors. The primary consequence of this inhibition is the disruption of transcriptional regulation of key genes involved in cell proliferation, inflammation, and oncogenesis.

Target Proteins and Binding Affinity

This compound demonstrates high-affinity binding to the bromodomains of BRD2, BRD3, and BRD4. The following table summarizes its binding and cellular potencies.

| Target | Assay Type | pIC50 | IC50 (nM) |

| BRD2 (BD1) | BROMOscan | 7.5 | 32 |

| BRD2 (BD2) | BROMOscan | 6.8 | 160 |

| BRD3 (BD1) | BROMOscan | 7.7 | 20 |

| BRD3 (BD2) | BROMOscan | 7.1 | 79 |

| BRD4 (BD1) | BROMOscan | 7.6 | 25 |

| BRD4 (BD2) | BROMOscan | 6.9 | 130 |

| IL-6 Secretion (LPS-stimulated PBMC) | Cellular Assay | 7.4 | 40 |

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound on BET proteins leads to the modulation of critical signaling pathways implicated in cancer and inflammation.

MYC Oncogene Pathway

A primary mechanism of action for the anti-cancer effects of BET inhibitors is the downregulation of the MYC oncogene. BRD4 is a critical co-factor for MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively suppresses MYC expression, leading to decreased cell proliferation and tumor growth.

Caption: this compound inhibits BRD4, leading to MYC downregulation.

NF-κB Inflammatory Pathway

In inflammatory conditions, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key driver of pro-inflammatory gene expression. BET proteins, particularly BRD4, are involved in the transcriptional activation of NF-κB target genes, including various cytokines and chemokines. This compound can attenuate the inflammatory response by preventing BRD4 from binding to the promoters of these genes.

Caption: this compound disrupts NF-κB-mediated pro-inflammatory gene transcription.

Preclinical In Vivo Efficacy

This compound has demonstrated significant efficacy in a rat model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis.

| Animal Model | Dosing | Readout | Result |

| Rat Collagen-Induced Arthritis (CIA) | 3 mg/kg, p.o., daily | Reduction in paw swelling | ~50% inhibition |

| Rat Collagen-Induced Arthritis (CIA) | 10 mg/kg, p.o., daily | Reduction in paw swelling | >70% inhibition |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical species.

| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Mouse | 3 mg/kg | p.o. | 125 | 1 | 467 | 51 |

| Rat | 1 mg/kg | p.o. | 125 | 1 | 467 | - |

| Dog | 1 mg/kg | p.o. | 150 | 2 | 1200 | 60 |

Experimental Protocols

Bromodomain Binding Assay (BROMOscan®)

Objective: To determine the binding affinity of this compound to individual BET bromodomains.

Methodology:

-

Ligand Immobilization: A proprietary DNA-tagged bromodomain protein is incubated with the test compound (this compound) and an immobilized, proprietary ligand.

-

Competition: this compound competes with the immobilized ligand for binding to the bromodomain.

-

Quantification: The amount of bromodomain protein captured on the solid support is quantified by qPCR of the DNA tag.

-

Data Analysis: The results are expressed as a percentage of the control (no compound) and IC50 values are calculated using a standard dose-response curve.

Cellular Assay for IL-6 Secretion

Objective: To assess the functional potency of this compound in a cellular context of inflammation.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture to induce an inflammatory response and IL-6 secretion.

-

Incubation: Cells are incubated for 24 hours.

-

Quantification: The concentration of IL-6 in the cell culture supernatant is measured using a commercially available ELISA kit.

-

Data Analysis: IC50 values are determined by plotting the percentage of IL-6 inhibition against the log of the compound concentration.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where BET proteins are displaced by this compound.

Caption: Workflow for a typical ChIP-seq experiment.

Methodology:

-

Cell Treatment and Cross-linking: Cells are treated with this compound or vehicle control. Protein-DNA complexes are then cross-linked using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to a BET protein (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes.

-

Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is prepared for high-throughput sequencing.

-

Data Analysis: Sequencing reads are mapped to the genome, and peaks are called to identify regions of BET protein binding. Differential binding analysis between this compound-treated and control samples reveals regions of target engagement.

RNA Sequencing (RNA-seq)

Objective: To determine the global gene expression changes induced by this compound.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound or vehicle control, and total RNA is extracted.

-

Library Preparation: mRNA is enriched, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.

-

Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differentially expressed genes between this compound-treated and control samples are identified to understand the downstream transcriptional consequences of BET inhibition.

Conclusion

This compound is a potent pan-BET inhibitor with a well-defined mechanism of action targeting the epigenetic regulation of gene transcription. Its ability to downregulate the MYC oncogene and inhibit the NF-κB inflammatory pathway provides a strong rationale for its development in oncology and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working with this promising therapeutic candidate.

I-Bet282E: A Technical Guide to its Role in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-Bet282E is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that play a fundamental role in the regulation of gene transcription.[2][3] They recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene promoters and enhancers.[2][4] This recruitment is critical for the expression of genes involved in cell proliferation, inflammation, and oncogenesis.[2][5] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the suppression of target gene transcription.[2] This mechanism has positioned this compound and other BET inhibitors as promising therapeutic agents, particularly in oncology and inflammatory diseases.[1][6]

Mechanism of Action

The primary mechanism of action for this compound involves the competitive inhibition of the bromodomains of BET proteins.[3] BET proteins contain two tandem bromodomains, BD1 and BD2, which function as the recognition modules for acetylated lysines.[4] this compound mimics the structure of acetylated lysine, allowing it to dock into the hydrophobic binding pocket of the bromodomains with high affinity.[7]

This binding event has several key downstream consequences for gene transcription:

-

Displacement from Chromatin: By occupying the bromodomain, this compound prevents BET proteins from binding to acetylated histones at gene promoters and super-enhancers.[2] Super-enhancers are large clusters of enhancers that drive the expression of genes essential for cell identity and disease states, and they are often heavily occupied by BET proteins, particularly BRD4.[4]

-

Inhibition of Transcriptional Elongation: BRD4 is known to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates the C-terminal domain of RNA Polymerase II (Pol II).[4] This phosphorylation event is a critical step for releasing Pol II from a paused state at the promoter and initiating productive transcriptional elongation.[8][9] By displacing BRD4, this compound prevents the recruitment of P-TEFb, leading to a stall in Pol II and a subsequent reduction in the transcription of target genes.[4]

-

Downregulation of Oncogenes and Inflammatory Genes: Many genes that are highly dependent on BET protein function include key oncogenes like MYC and pro-inflammatory cytokines.[2][3] The inhibition of BET proteins by this compound leads to the rapid downregulation of these critical genes, which underlies its therapeutic potential in cancer and inflammatory conditions.[6]

Quantitative Data

This compound has been characterized as a pan-inhibitor of BET bromodomains, demonstrating high affinity across the family. The inhibitory activity is typically reported as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Target | Parameter | Value Range | Reference |

| BRD2 (BD1/BD2) | pIC50 | 6.4 - 7.7 | [10] |

| BRD3 (BD1/BD2) | pIC50 | 6.4 - 7.7 | [10] |

| BRD4 (BD1/BD2) | pIC50 | 6.4 - 7.7 | [10] |

Signaling Pathways

The role of BET proteins in integrating cellular signals to control gene expression means that their inhibition by this compound can impact multiple signaling pathways. One of the well-established pathways involves inflammatory signaling, particularly through NF-κB. Additionally, BET proteins are involved in the response to interferons, which are critical for immune signaling.[11] For instance, the BD2 domain of BET proteins has been noted as important for the activation of interferon-response genes.[4]

Experimental Protocols

The characterization of this compound's role in gene transcription relies on several key experimental techniques. Detailed methodologies for these are provided below.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is used to identify the genome-wide binding sites of BET proteins and to demonstrate their displacement by this compound.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., a human cancer cell line) to ~80% confluency. Treat one set of cells with this compound at a predetermined effective concentration and another with a vehicle control (e.g., DMSO) for a specified duration (e.g., 4-24 hours).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.[12] The efficiency of shearing should be confirmed by running an aliquot on an agarose gel.[13]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to a BET protein (e.g., anti-BRD4). An IgG antibody should be used as a negative control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. Perform high-throughput sequencing to generate millions of short reads.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare the binding profiles between this compound-treated and vehicle-treated samples to identify regions where BET protein binding is lost.

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is used to quantify the expression levels of specific genes known to be regulated by BET proteins, thereby validating the functional consequences of this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with a dose-range of this compound or a vehicle control for a desired time period.

-

RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or Trizol reagent. Ensure the RNA is of high quality and free of genomic DNA contamination (an optional DNase treatment step is recommended).

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[14] Priming can be done using random hexamers, oligo(dT)s, or gene-specific primers.[15]

-

qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry (e.g., TaqMan), forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA template.[16][17]

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation, which is a common downstream consequence of inhibiting the transcription of essential growth-promoting genes.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (for 100% viability) and wells with a known cytotoxic agent or no cells (for background).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add a tetrazolium salt reagent (e.g., MTT, MTS) to each well.[18]

-

Incubation with Reagent: Incubate the plate for 1-4 hours. During this time, metabolically active, viable cells will reduce the tetrazolium salt into a colored formazan product.[18]

-

Solubilization (for MTT assay): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not required for MTS, which produces a soluble product.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., ~570 nm for MTT) using a microplate reader.[18]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

This compound is a powerful chemical probe and potential therapeutic agent that functions by directly interfering with a fundamental mechanism of gene regulation. Its ability to competitively inhibit BET bromodomains leads to the displacement of these critical transcriptional co-activators from chromatin. This action results in the suppression of transcriptional elongation by RNA Polymerase II, particularly at super-enhancers driving the expression of key oncogenes and inflammatory mediators. The quantitative data on its high-affinity binding and the functional outcomes measured by techniques like ChIP-seq and RT-qPCR solidify the understanding of its potent and specific role in modulating gene transcription. For researchers and drug developers, this compound serves as a valuable tool for dissecting the epigenetic control of gene expression and as a promising candidate for the treatment of diseases driven by transcriptional dysregulation.

References

- 1. Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, this compound, Suitable for Clinical Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. BET inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of RNA Polymerase II Transcription Initiation and Elongation by Transcription Factor TFII-I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcription factors that influence RNA polymerases I and II: To what extent is mechanism of action conserved? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Signaling pathways activated by interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]

- 15. RT-qPCR – 定量的逆転写PCR [sigmaaldrich.com]

- 16. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 17. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to I-BET282E for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET282E, also known as GSK1324726A and I-BET726, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of its effects on key signaling pathways. As a pan-BET inhibitor, this compound has demonstrated significant potential in preclinical cancer research, primarily through its ability to modulate the transcription of key oncogenes.[1][3]

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine recognition pockets of the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of target gene expression.[1][3] The primary targets of this compound are the BET family members BRD2, BRD3, and BRD4.[2] By inhibiting these proteins, this compound effectively suppresses the transcription of key oncogenes such as MYC and the anti-apoptotic protein BCL2, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Data Presentation

Binding Affinity and Growth Inhibition

This compound exhibits high affinity for the bromodomains of BRD2, BRD3, and BRD4. It has also shown potent growth inhibitory effects across various cancer cell lines, with a particularly strong effect observed in neuroblastoma.[5]

| Target Protein | Assay Type | IC50 (nM) | Reference |

| BRD2 | TR-FRET | 41 | [2] |

| BRD3 | TR-FRET | 31 | [2] |

| BRD4 | TR-FRET | 22 | [2] |

| Cell Line | Cancer Type | Assay Type | gIC50 (nM) | Reference |

| Neuroblastoma (median of a panel) | Neuroblastoma | Cell Growth Assay | 75 | [5] |

| A431 | Skin Squamous Cell Carcinoma | Cell Viability Assay | ~10-50 | [3] |

Signaling Pathways

This compound Mechanism of Action

Caption: this compound inhibits BET proteins, leading to downstream effects.

Apoptosis Pathway Modulation by this compound

Caption: this compound induces apoptosis by downregulating BCL2.

Cell Cycle Arrest Induced by this compound

Caption: this compound induces G1 cell cycle arrest by downregulating MYC.

Experimental Protocols

TR-FRET Binding Assay for BET Bromodomains

This protocol is adapted from a general method for determining the binding affinity of inhibitors to BET bromodomains.[2]

Materials:

-

Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4) with a His-tag

-

This compound

-

Fluorescently labeled acetylated histone peptide (e.g., Biotin-Histone H4 peptide)

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA

-

384-well low-volume black plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the BET bromodomain protein and the fluorescently labeled acetylated histone peptide to the wells.

-

Incubate at room temperature for 30 minutes.

-

Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor fluorophore.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (Acceptor/Donor) and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability (CellTiter-Glo®) Assay

This protocol provides a method for assessing the effect of this compound on cancer cell viability.[2][6][7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, equal to the volume of the culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.[3][8]

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells, potentially mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group at the desired dose and schedule (e.g., daily oral gavage). Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising pan-BET inhibitor with potent anti-cancer activity demonstrated in a range of preclinical models. Its mechanism of action, centered on the transcriptional repression of key oncogenes like MYC and BCL2, leads to cell cycle arrest and apoptosis in malignant cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in oncology. Further studies are warranted to explore its efficacy in a broader range of cancer types and to advance its development towards clinical applications.

References

- 1. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. I-BET726 suppresses human skin squamous cell carcinoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ch.promega.com [ch.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. BiTE® Xenograft Protocol [protocols.io]

Methodological & Application

Application Notes and Protocols for I-Bet282E In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-Bet282E is a potent, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and leading to the suppression of target gene expression, such as the well-known oncogene MYC. These application notes provide a comprehensive guide for determining the appropriate starting concentrations of this compound for various in vitro assays and detailed protocols for key experiments.

Mechanism of Action of this compound

This compound exerts its effects by disrupting the interaction between BET proteins and acetylated histones. This leads to the downregulation of key target genes involved in cell proliferation, survival, and inflammation. A simplified representation of this signaling pathway is depicted below.

Caption: Mechanism of this compound action on BET protein-mediated transcription.

Recommended Starting Concentrations

The optimal starting concentration of this compound will vary depending on the cell line, assay type, and duration of treatment. Based on the activity of closely related pan-BET inhibitors such as I-BET762 and JQ1, a concentration range of 100 nM to 1 µM is recommended for initial experiments. For sensitive cell lines or longer incubation times, lower concentrations in the range of 10 nM to 100 nM may be effective. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each specific experimental setup.

Quantitative Data Summary

The following table summarizes the in vitro potency of the closely related pan-BET inhibitor I-BET762 and the widely studied BET inhibitor JQ1 across various assays and cell lines. This data can be used as a reference for designing experiments with this compound.

| Compound | Assay Type | Cell Line/Target | IC50 / Effective Concentration | Reference |

| I-BET762 | BET Bromodomain Inhibition | BRD2, BRD3, BRD4 | 32.5 - 42.5 nM | [1] |

| I-BET762 | Cell Proliferation | Pancreatic Cancer (Aspc-1) | 231 nM | [2] |

| I-BET762 | Cell Proliferation | Pancreatic Cancer (CAPAN-1) | 990 nM | [2] |

| I-BET762 | Cell Proliferation | Pancreatic Cancer (PANC-1) | 2550 nM | [2] |

| JQ1 | BET Bromodomain Inhibition | BRD4(1)/BRD4(2) | 77 nM / 33 nM | [3] |

| JQ1 | Cell Viability | Multiple Myeloma (KMS-34) | 68 nM | [3] |

| JQ1 | Cell Viability | Multiple Myeloma (LR5) | 98 nM | [3] |

| JQ1 | Cell Viability | Acute Lymphoblastic Leukemia (NALM6) | 0.93 µM | [4] |

| JQ1 | Cell Viability | Acute Lymphoblastic Leukemia (RS411) | 0.57 µM | [4] |

| JQ1 | Apoptosis Induction | Testicular Germ Cell Tumors (EC cells) | ≥100 nM | [5] |

| JQ1 | Angiogenesis (Tube Formation) | HUVEC | 0.5 µM | [6] |

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of this compound.

Experimental Workflow Overview

References

- 1. I-BET 762 | Bromodomains | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of I-Bet282E for Animal Studies

Introduction: I-Bet282E is a potent and selective pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in regulating gene transcription, and their inhibition has shown therapeutic potential in oncology and immuno-inflammatory diseases.[3][4] Proper preparation and formulation of this compound are critical for ensuring its stability, bioavailability, and the reproducibility of results in preclinical animal studies.

This document provides detailed protocols for the preparation of this compound for in vivo administration, summarizing its key physicochemical properties and recommended vehicle formulations.

Physicochemical Properties and Storage

Understanding the fundamental properties of this compound is the first step in designing a successful in vivo experiment. The compound is typically supplied as a solid powder.[5][6]

| Property | Value | Source(s) |

| Compound Name | This compound (I-BET282 mesylate) | [2] |

| CAS Number | 2885162-99-0 (mesylate salt) | [6] |

| Molecular Formula | C26H34N4O7S | [2] |

| Molecular Weight | 546.64 g/mol | [2][6] |

| Appearance | Solid Powder | [5][6] |

| Solubility | 10 mM in DMSO.[2][5] 100 mg/mL in newly opened DMSO (ultrasonic may be needed).[7] | [2][5][7] |

| Storage (Solid) | -20°C for long-term (≥12 months); 4°C for short-term (≤6 months).[2][5] | [2][5] |

| Storage (In Solvent) | -80°C for long-term (≤2 years); -20°C for short-term (≤1 year).[7] | [7] |

Mechanism of Action

BET proteins, such as BRD4, function by recognizing and binding to acetylated lysine residues on histone tails. This binding event serves as a scaffold to recruit transcriptional machinery, including RNA Polymerase II, to the promoters of target genes, leading to their expression. Many of these target genes, such as c-MYC, are critical drivers of cell proliferation and survival in cancer. This compound exerts its effect by competitively binding to the bromodomains of BET proteins, thereby preventing their association with chromatin. This leads to the suppression of oncogene transcription.

Recommended Vehicle Formulations for In Vivo Studies

This compound has poor aqueous solubility, requiring a co-solvent system for administration. The working solution for in vivo experiments should be prepared fresh on the day of use.[7] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[7] The following are established vehicle formulations.

| Formulation Name | Composition (v/v) | Achievable Concentration | Notes |

| PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for oral (p.o.) and intravenous (i.v.) administration.[7] |

| SBE-β-CD | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Captisol® (SBE-β-CD) is a solubilizing agent that can improve stability and reduce potential toxicity of the formulation.[7] |

| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral (p.o.) or subcutaneous (s.c.) administration.[7] |

Experimental Protocols

The following protocols detail the preparation of stock and final dosing solutions.

Preparation of Stock Solution (10 mM in DMSO)

-

Weigh: Accurately weigh the required amount of this compound powder (MW: 546.64 g/mol ).

-

Example: For 1 mL of a 10 mM stock solution, weigh 5.47 mg of this compound.

-

-

Dissolve: Add the appropriate volume of high-purity, anhydrous DMSO. Use newly opened DMSO, as it is hygroscopic, and water content can impact solubility.[7]

-

Mix: Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution. The solution should be clear.

-

Store: Aliquot the stock solution into single-use volumes and store at -80°C for up to 2 years.[7] Avoid repeated freeze-thaw cycles.

Preparation of Dosing Solution (Example: 1 mg/mL in PEG/Tween/Saline)

This protocol provides a step-by-step method for preparing a 1 mg/mL dosing solution using the PEG/Tween/Saline vehicle. Adjustments can be made based on the required final concentration.

-

Prepare Stock: First, prepare a concentrated stock solution in DMSO. For this example, a 25 mg/mL stock is convenient.

-

To prepare 1 mL of 25 mg/mL stock: Dissolve 25 mg of this compound in 1 mL of DMSO.

-

-

Vehicle Preparation (Order of addition is critical):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of your 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is clear and homogenous.[7]

-

Add 50 µL of Tween-80 to the DMSO/PEG300 mixture. Vortex thoroughly.[7]

-

Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly until a clear solution is achieved.[7]

-

-

Final Check: The final solution should be clear and free of precipitates. Its composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with an this compound concentration of 2.5 mg/mL.

-

Use Immediately: Administer the freshly prepared dosing solution to the animals on the same day. Do not store the final working solution.[7]

Administration and Dosing Considerations

-

Route of Administration: The choice of vehicle will depend on the intended route of administration (e.g., oral gavage, intravenous injection, intraperitoneal injection). The PEG/Tween/Saline formulation is versatile, while the corn oil-based vehicle is suitable for oral or subcutaneous routes.[7]